

Idelalisib D5: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Idelalisib D5	
Cat. No.:	B1165098	Get Quote

This technical guide provides an in-depth overview of **Idelalisib D5**, a deuterated analog of the potent and selective phosphoinositide 3-kinase delta (PI3K δ) inhibitor, Idelalisib. It is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and pathway visualizations to support further investigation and application of this compound.

Core Compound Information

Idelalisib D5 is a stable isotope-labeled version of Idelalisib, often used as an internal standard in pharmacokinetic and metabolic studies. The deuteration provides a distinct mass signature for mass spectrometry-based detection without altering the compound's biological activity.

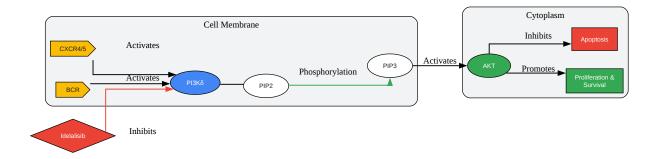
Parameter	Value	Reference
CAS Number	1830330-31-8	[1]
Molecular Formula	C22H13D5FN7O	[1][2][3]
Molecular Weight	420.45 g/mol	[1][3]

Mechanism of Action and Signaling Pathway

Idelalisib is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).[4][5][6] PI3K δ is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is hyperactive in many B-cell malignancies.[7][8] By inhibiting PI3K δ , Idelalisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-



trisphosphate (PIP3).[8] This, in turn, prevents the activation of downstream signaling molecules such as Akt, leading to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[8][9] Furthermore, Idelalisib disrupts the trafficking and homing of B-cells to lymphoid tissues by inhibiting CXCR4 and CXCR5 signaling.[7]



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Caption: Idelalisib inhibits PI3K δ , blocking the BCR signaling pathway.

Quantitative Data Preclinical Activity

Idelalisib demonstrates potent and selective inhibition of PI3K δ in both cell-free and cell-based assays.



Assay Type	Target	IC50/EC50	Reference
Cell-free assay	ΡΙ3Κδ	2.5 nM	[6][10]
Cell-free assay	ΡΙ3Κα	8600 nM	[8]
Cell-free assay	РІЗКβ	4000 nM	[8]
Cell-free assay	РІЗКу	2100 nM	[8]
Cell-based assay (Basophil activation)	PI3Kδ-mediated CD63 expression	8 nM	[10]
Cell-based assay (B-cell proliferation)	BCR crosslinking response	6 nM	[8]

Clinical Efficacy in Chronic Lymphocytic Leukemia (CLL)

Clinical trials have demonstrated the efficacy of Idelalisib in combination with Rituximab for the treatment of relapsed CLL.

Clinical Trial	Treatment Arms	Key Outcomes	Reference
Phase 3 (NCT01539512)	Idelalisib + Rituximab vs. Placebo + Rituximab	Overall Response Rate (ORR): 81% vs. 13% Progression-Free Survival (PFS) at 24 weeks: 93% vs. 46%	[4]
Phase 2 (NCT01203930)	Idelalisib + Rituximab (Treatment-naïve older patients)	Overall Response Rate (ORR): 97% PFS at 36 months: 83%	[11]
Real-world data (UK and Ireland)	ldelalisib + Rituximab	Overall Response Rate (ORR): 88.2% Median Progression- Free Survival (PFS): 29.6 months	[12]



Clinical Efficacy in Indolent Non-Hodgkin Lymphoma (iNHL)

Idelalisib has also shown significant activity as a monotherapy in patients with relapsed iNHL.

Clinical Trial	Patient Population	Key Outcomes	Reference
Phase 2 (NCT01282424)	Relapsed iNHL (Follicular Lymphoma, Small Lymphocytic Lymphoma, Marginal Zone Lymphoma, Lymphoplasmacytic Lymphoma)	Overall Response Rate (ORR): 57% Median Duration of Response: 12.5 months Median Progression-Free Survival (PFS): 11 months	[13][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Idelalisib's effects. Below are representative protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Plate B-cell malignancy cell lines (e.g., MEC1, SU-DHL-5) or primary CLL cells at a density of 1 x 10⁵ cells per well in a 96-well plate.
- Treatment: Treat the cells with varying concentrations of Idelalisib (e.g., 0.1, 1, 5, 10 μM) or a vehicle control (e.g., DMSO) for 48 hours.[15]
- MTT Addition: Add MTT reagent to each well and incubate for an additional 20 hours.[10]
- Solubilization: Add DMSO to dissolve the formazan crystals.[10]
- Measurement: Measure the absorbance at 540 nm using a spectrophotometer.[10][15] Cell viability is expressed as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

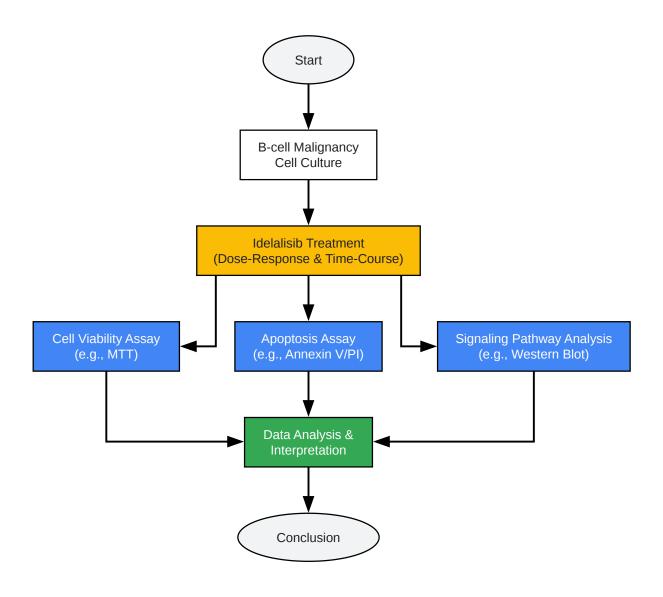


- Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells) and treat with desired concentrations of Idelalisib for a specified time (e.g., 24, 48, or 72 hours).[16] Include vehicle-treated and positive controls.[16]
- Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and centrifuge at 500 x g for 5 minutes.[16]
- Staining: Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.[16] Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[17]
- Flow Cytometry: Add 400 μL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[16] Acquire at least 10,000 events per sample. [15]
- Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Western Blotting for Signaling Pathway Analysis

- Cell Lysis: Treat cells with Idelalisib for the desired time points. Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest in the PI3K/Akt pathway (e.g., phospho-Akt (Ser473), total Akt, phospho-S6, total S6).[3][9]
- Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities and normalize to a loading control (e.g., actin or GAPDH).





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Caption: A typical experimental workflow for evaluating the in vitro effects of Idelalisib.

Conclusion

Idelalisib D5 is an essential tool for the precise quantification of Idelalisib in research and clinical settings. The parent compound, Idelalisib, has a well-defined mechanism of action, selectively targeting PI3K δ to induce apoptosis and inhibit proliferation in malignant B-cells. The provided data and protocols offer a solid foundation for researchers investigating the therapeutic potential and underlying biology of PI3K δ inhibition in hematological malignancies.



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